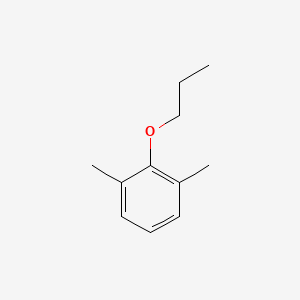

1,3-Dimethyl-2-propoxybenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

61144-80-7 |

|---|---|

Molecular Formula |

C11H16O |

Molecular Weight |

164.24 g/mol |

IUPAC Name |

1,3-dimethyl-2-propoxybenzene |

InChI |

InChI=1S/C11H16O/c1-4-8-12-11-9(2)6-5-7-10(11)3/h5-7H,4,8H2,1-3H3 |

InChI Key |

ORWYJYFTKGSHEU-UHFFFAOYSA-N |

Canonical SMILES |

CCCOC1=C(C=CC=C1C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1,3-Dimethyl-2-propoxybenzene for Beginners

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 1,3-dimethyl-2-propoxybenzene, a valuable intermediate in various fields of chemical research and development. The synthesis will be approached from a beginner's perspective, focusing on the widely applicable and reliable Williamson ether synthesis. This document outlines the reaction mechanism, detailed experimental protocols, and the necessary data for the characterization of the final product.

Introduction

This compound, also known as 2,6-dimethylphenyl propyl ether, is an aromatic ether. Such compounds are of interest in medicinal chemistry and materials science due to their specific steric and electronic properties. The Williamson ether synthesis is a straightforward and effective method for preparing such ethers, involving the reaction of an alkoxide with a primary alkyl halide. This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.

For the synthesis of this compound, the most accessible route for beginners involves the reaction of 2,6-dimethylphenol (B121312) with a suitable propyl halide, such as 1-bromopropane (B46711), in the presence of a strong base.

Reaction Scheme and Mechanism

The overall synthesis is a two-step process that is often carried out in a single pot:

-

Deprotonation: 2,6-dimethylphenol is deprotonated by a strong base, typically sodium hydride (NaH), to form the corresponding sodium 2,6-dimethylphenoxide. This step is crucial as it generates a potent nucleophile.

-

Nucleophilic Substitution (SN2): The resulting phenoxide ion attacks the primary alkyl halide (1-bromopropane) in an SN2 fashion, displacing the bromide ion and forming the desired ether, this compound.

Caption: Reaction scheme for the synthesis of this compound.

Data Presentation

Table 1: Physical Properties of Reactants and Product

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL) |

| 2,6-Dimethylphenol | C₈H₁₀O | 122.16 | 203 | 46-48 | ~1.03 (at 20°C) |

| 1-Bromopropane | C₃H₇Br | 122.99 | 71 | -110 | 1.354 (at 20°C) |

| This compound | C₁₁H₁₆O | 164.24 | 210-212 (estimated) | N/A | ~0.95 (estimated) |

Table 2: Reagents and Solvents

| Reagent/Solvent | Role | Molar Mass ( g/mol ) | Key Properties |

| Sodium Hydride (60% in mineral oil) | Base | 24.00 | Highly reactive with water, flammable solid. |

| Tetrahydrofuran (B95107) (THF), anhydrous | Solvent | 72.11 | Polar aprotic solvent, dissolves both reactants. |

| Diethyl ether | Extraction Solvent | 74.12 | Low boiling point, immiscible with water. |

| Saturated Sodium Bicarbonate Solution | Aqueous Wash | N/A | Neutralizes any remaining acid. |

| Brine (Saturated NaCl solution) | Aqueous Wash | N/A | Removes residual water from the organic layer. |

| Anhydrous Magnesium Sulfate | Drying Agent | 120.37 | Removes trace amounts of water from the organic solution. |

Experimental Protocol

This protocol outlines a laboratory-scale synthesis of this compound.

Safety Precautions:

-

Sodium hydride (NaH) is a highly flammable solid and reacts violently with water to produce hydrogen gas, which is flammable. Handle NaH in an inert atmosphere (e.g., under nitrogen or argon) and away from water. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.

-

1-Bromopropane is a flammable liquid and is harmful if inhaled or absorbed through the skin. Handle it in a well-ventilated fume hood.

-

Tetrahydrofuran (THF) is a flammable liquid and can form explosive peroxides upon storage. Use freshly distilled or inhibitor-free THF.

Procedure:

-

Preparation of the Reaction Apparatus:

-

Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a nitrogen/argon inlet, a dropping funnel, and a rubber septum.

-

Maintain a positive pressure of inert gas throughout the reaction.

-

-

Deprotonation of 2,6-Dimethylphenol:

-

In the reaction flask, place sodium hydride (60% dispersion in mineral oil, 1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexane (B92381) (2 x 10 mL) to remove the mineral oil. Carefully decant the hexane washes.

-

Add anhydrous tetrahydrofuran (THF, 50 mL) to the flask.

-

In the dropping funnel, prepare a solution of 2,6-dimethylphenol (1.0 equivalent) in anhydrous THF (20 mL).

-

Cool the reaction flask to 0 °C using an ice bath.

-

Slowly add the 2,6-dimethylphenol solution to the stirred suspension of sodium hydride over 15-20 minutes. Hydrogen gas evolution will be observed.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

-

Alkylation Reaction:

-

Cool the reaction mixture back to 0 °C.

-

Add 1-bromopropane (1.1 equivalents) to the dropping funnel and add it dropwise to the reaction mixture over 15-20 minutes.

-

After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 66 °C) for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up and Isolation:

-

Cool the reaction mixture to room temperature.

-

Carefully quench the reaction by slowly adding water (20 mL) to decompose any unreacted sodium hydride.

-

Transfer the mixture to a separatory funnel and add diethyl ether (50 mL).

-

Wash the organic layer sequentially with water (2 x 30 mL), saturated sodium bicarbonate solution (30 mL), and brine (30 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

-

Purification:

-

Purify the crude product by vacuum distillation to obtain this compound as a colorless oil.

-

Mandatory Visualization

Caption: A streamlined workflow for the synthesis of this compound.

Characterization

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods.

Table 3: Expected ¹H and ¹³C NMR Chemical Shifts (in CDCl₃)

| ¹H NMR (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Ar-H | ~7.0-7.2 | m | 3H | Aromatic protons |

| O-CH₂ | ~3.8-4.0 | t | 2H | Propoxy methylene (B1212753) protons adjacent to oxygen |

| Ar-CH₃ | ~2.3 | s | 6H | Methyl protons on the aromatic ring |

| CH₂ | ~1.7-1.9 | sextet | 2H | Propoxy methylene protons |

| CH₃ | ~1.0 | t | 3H | Propoxy methyl protons |

| ¹³C NMR (Carbon) | Chemical Shift (δ, ppm) | Assignment |

| Ar-C (quaternary, C-O) | ~155 | Aromatic carbon attached to oxygen |

| Ar-C (quaternary, C-CH₃) | ~130 | Aromatic carbons attached to methyl groups |

| Ar-CH | ~128 | Aromatic CH carbons |

| O-CH₂ | ~75 | Propoxy methylene carbon adjacent to oxygen |

| CH₂ | ~23 | Propoxy methylene carbon |

| Ar-CH₃ | ~16 | Methyl carbons on the aromatic ring |

| CH₃ | ~10 | Propoxy methyl carbon |

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

Conclusion

This guide provides a detailed and beginner-friendly protocol for the synthesis of this compound via the Williamson ether synthesis. By following the outlined procedures and adhering to the safety precautions, researchers can reliably synthesize this compound for further applications. The provided data tables and workflow diagrams serve as a quick reference for the key aspects of this synthesis.

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Dimethyl-2-propoxybenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-propoxybenzene, also known as 2,6-dimethylphenyl propyl ether, is an aromatic ether. While specific experimental data for this compound is not extensively documented in public literature, this guide provides a summary of its known and computed physicochemical properties. Furthermore, it outlines detailed, generalized experimental protocols relevant to the synthesis of similar aromatic ethers and the determination of their key physical characteristics. This information is intended to serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties

Quantitative data for this compound is limited. The following table summarizes the available computed and limited experimental data to provide a profile of the compound.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | PubChem[1] |

| Molecular Weight | 164.24 g/mol | PubChem[1] |

| Appearance | Colorless to yellowish liquid (predicted) | ECHEMI[2] |

| Odor | Characteristic aromatic (predicted) | ECHEMI[2] |

| Boiling Point | Not available | LookChem[3] |

| Melting Point | Not available | LookChem[3] |

| Density | Not available | LookChem[3] |

| Solubility in Water | Not available | - |

| XLogP3 | 3.9 | PubChem[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[1] |

| CAS Number | 61144-80-7 | PubChem[1] |

Chemical Structure

The chemical structure of this compound consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 3, and a propoxy group at position 2.

Experimental Protocols

Due to the lack of specific experimental data for this compound, the following sections detail generalized protocols for the synthesis of similar aromatic ethers and the determination of their fundamental physicochemical properties.

Synthesis via Williamson Ether Synthesis

The Williamson ether synthesis is a common and effective method for preparing ethers.[4][5][6][7][8] This method involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide. For the synthesis of this compound, the reactants would be 2,6-dimethylphenol (B121312) and a propyl halide (e.g., 1-bromopropane).

Materials:

-

2,6-dimethylphenol

-

Sodium hydroxide (B78521) (or a stronger base like sodium hydride)

-

Anhydrous solvent (e.g., N,N-dimethylformamide or acetonitrile)

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Deprotonation: In a dry round-bottom flask under an inert atmosphere, dissolve 2,6-dimethylphenol in the anhydrous solvent.

-

Add sodium hydroxide (or sodium hydride) portion-wise to the solution while stirring. The reaction is exothermic.

-

Continue stirring at room temperature for 30-60 minutes to ensure complete formation of the sodium 2,6-dimethylphenoxide.

-

Alkylation: Add 1-bromopropane dropwise to the reaction mixture.

-

Heat the mixture to a gentle reflux (typically 50-100°C) and maintain for 1-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[7]

-

Work-up: After the reaction is complete, cool the mixture to room temperature.

-

Pour the reaction mixture into a separatory funnel containing water and dichloromethane.

-

Separate the organic layer and wash it sequentially with a saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

-

Purification: The crude this compound can be purified by column chromatography on silica (B1680970) gel.

Determination of Boiling Point (Micro Method)

This method is suitable for determining the boiling point of a small amount of liquid.[9][10][11][12]

Materials:

-

Sample of this compound

-

Capillary tube (sealed at one end)

-

Small test tube

-

Thermometer

-

Heating apparatus (e.g., oil bath or heating block)

-

Rubber band or wire to attach the test tube to the thermometer

Procedure:

-

Place a few drops of the liquid sample into the small test tube.

-

Invert the capillary tube (sealed end up) and place it inside the test tube with the sample.

-

Attach the test tube to the thermometer using a rubber band. The bottom of the test tube should be aligned with the thermometer bulb.

-

Suspend the assembly in a heating bath.

-

Heat the bath gently and observe the capillary tube.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

When a continuous stream of bubbles is observed, stop heating.

-

As the liquid cools, the bubbling will slow down and stop. The temperature at which the liquid just begins to enter the capillary tube is the boiling point of the substance.

Determination of Density

The density of a liquid can be determined by measuring its mass and volume.[13]

Materials:

-

Sample of this compound

-

Pycnometer (or a small volumetric flask)

-

Analytical balance

Procedure:

-

Clean and dry the pycnometer thoroughly and weigh it accurately (m₁).

-

Fill the pycnometer with the liquid sample, ensuring there are no air bubbles.

-

Weigh the pycnometer filled with the liquid (m₂).

-

Empty and clean the pycnometer, then fill it with a reference liquid of known density (e.g., distilled water) at the same temperature.

-

Weigh the pycnometer filled with the reference liquid (m₃).

-

The density (ρ) of the sample can be calculated using the formula: ρ_sample = [(m₂ - m₁) / (m₃ - m₁)] * ρ_reference

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. For this compound, the ¹H NMR spectrum would be expected to show signals for the aromatic protons, the two methyl groups, and the three methylene/methyl groups of the propoxy chain, with characteristic chemical shifts and splitting patterns. The ¹³C NMR spectrum would show distinct signals for each unique carbon atom in the molecule.[1]

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to determine the purity of the synthesized compound and confirm its molecular weight. The gas chromatogram would show a single major peak if the sample is pure, and the mass spectrum would exhibit a molecular ion peak corresponding to the molecular weight of this compound (164.24 g/mol ), along with characteristic fragmentation patterns.[1]

Conclusion

This technical guide provides a consolidated overview of the available physicochemical properties of this compound. While experimental data for this specific compound is sparse, the provided generalized protocols for synthesis and property determination offer a practical framework for researchers to produce and characterize this and similar aromatic ethers. The application of these methods will enable the generation of reliable experimental data, contributing to a more comprehensive understanding of this compound's characteristics for its potential applications in research and development.

References

- 1. This compound | C11H16O | CID 579040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. lookchem.com [lookchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. homework.study.com [homework.study.com]

- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. cdn.juniata.edu [cdn.juniata.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 12. chem.ucalgary.ca [chem.ucalgary.ca]

- 13. alrasheedcol.edu.iq [alrasheedcol.edu.iq]

1,3-Dimethyl-2-propoxybenzene CAS number lookup

An In-depth Technical Guide to 1,3-Dimethyl-2-propoxybenzene

CAS Number: 61144-80-7

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in drug development. The document covers its chemical and physical properties, a detailed experimental protocol for its synthesis, and its primary applications.

Chemical and Physical Properties

This compound is an aromatic ether characterized by a benzene (B151609) ring with two methyl substituents at positions 1 and 3, and a propoxy group at position 2.[1] It typically presents as a colorless to yellowish liquid with a distinct aromatic scent.[1] A summary of its key quantitative data is presented below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [1][2] |

| Exact Mass | 164.120115130 Da | [1][2] |

| CAS Number | 61144-80-7 | [2] |

| XLogP3 | 3.9 | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | [1] |

| Rotatable Bond Count | 3 | [1] |

| Topological Polar Surface Area | 9.2 Ų | [1][2] |

| Heavy Atom Count | 12 | [1] |

| Complexity | 112 | [1][2] |

Synthesis Protocol: Williamson Ether Synthesis

The most common and versatile method for synthesizing ethers such as this compound is the Williamson ether synthesis.[3][4] This reaction proceeds via an Sₙ2 mechanism, involving the reaction of an alkoxide with a primary alkyl halide.[3][4] For the synthesis of this compound, the precursors are 2,6-dimethylphenol (B121312) and a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).[5]

Experimental Methodology

Materials:

-

2,6-dimethylphenol

-

Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide)

-

1-Bromopropane (or 1-iodopropane)

-

Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylphenol in the anhydrous solvent.

-

Slowly add a stoichiometric equivalent of a strong base, such as sodium hydride, to the solution at 0 °C to deprotonate the phenol (B47542) and form the sodium 2,6-dimethylphenoxide. The reaction progress can be monitored by the cessation of hydrogen gas evolution if sodium hydride is used.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add a stoichiometric equivalent of the propyl halide (1-bromopropane or 1-iodopropane) dropwise.

-

Heat the reaction mixture to reflux and maintain it for a period of 1 to 8 hours.[4] The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by fractional distillation or column chromatography to yield pure this compound.

Logical Workflow: Synthesis of this compound

Caption: Williamson Ether Synthesis Workflow for this compound.

Applications

This compound serves as a versatile compound in various industrial and research settings. Its primary applications include:

-

Solvent in Organic Synthesis: Due to its excellent solubility for non-polar and moderately polar compounds, it is widely used as a solvent in chemical reactions.[1]

-

Fragrances and Perfumes: Its unique aromatic properties make it a valuable ingredient in the fragrance industry, where it is incorporated into perfumes, cosmetics, and household cleaning products.[1]

-

Chemical Intermediate: In the pharmaceutical and chemical industries, it functions as an intermediate in the synthesis of more complex molecules.[1]

-

Materials Science: Its chemical stability allows for its use in the development of new materials, particularly in the research and development of polymers and coatings.[1]

Safety Information

A complete Safety Data Sheet (SDS) for this compound was not available in the public domain at the time of this writing. However, based on available GHS information, the following table summarizes the key safety data. Users should handle this chemical with appropriate precautions in a well-ventilated area and use personal protective equipment.

| Hazard Information | Details |

| GHS Product Identifier | This compound[5] |

| Recommended Use | For industry use only[5] |

| Hazard Codes | N/A[5] |

| Hazard Statements | N/A[5] |

| Safety Statements | N/A[5] |

It is imperative to consult a full Safety Data Sheet from the supplier before handling this chemical.

References

Spectroscopic Profile of 1,3-Dimethyl-2-propoxybenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the aromatic ether, 1,3-Dimethyl-2-propoxybenzene (also known as 2,6-dimethylphenyl n-propyl ether). The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics, offering valuable data for its identification, characterization, and application in research and development.

Spectroscopic Data Summary

The empirical formula for this compound is C₁₁H₁₆O, with a molecular weight of 164.24 g/mol .[1][2] The spectroscopic data presented below has been aggregated from various spectral databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic compounds. The ¹H and ¹³C NMR data for this compound are summarized below.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Data not available |

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available |

Note: Specific experimental ¹H and ¹³C NMR data for this compound were not available in the public databases searched.

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, providing information about the functional groups present. The characteristic IR absorption bands for this compound are anticipated as follows, based on the analysis of similar aromatic ethers.

IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available |

Note: A specific experimental IR spectrum for this compound was not available in the public databases searched.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Mass Spectrometry Data

| m/z | Relative Abundance (%) | Assignment |

| 164 | Data not available | [M]⁺ (Molecular Ion) |

| 122 | Data not available | [M - C₃H₆]⁺ |

| 107 | Data not available | [M - C₃H₆ - CH₃]⁺ |

Note: While the major fragment ions are reported, a full experimental mass spectrum with relative abundances was not available. The assignments are predicted based on common fragmentation pathways for aromatic ethers.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. The specific parameters may vary depending on the instrumentation and experimental conditions.

NMR Spectroscopy

A sample of this compound would be dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and transferred to an NMR tube. ¹H and ¹³C NMR spectra would be acquired on a high-field NMR spectrometer. For ¹H NMR, the spectral width would be set to encompass all proton signals, and the data would be acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard. For ¹³C NMR, a proton-decoupled sequence would be used to simplify the spectrum, and a larger number of scans would be required due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy

The IR spectrum of liquid this compound would be obtained using a Fourier Transform Infrared (FT-IR) spectrometer. A thin film of the neat liquid would be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. The spectrum would be recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates would be recorded and subtracted from the sample spectrum to remove any atmospheric and instrumental interferences.

Mass Spectrometry (MS)

The mass spectrum would be acquired using a mass spectrometer, typically coupled with a gas chromatograph (GC-MS) for sample introduction and separation. For electron ionization (EI) mass spectrometry, the sample would be introduced into the ion source, where it is bombarded with a high-energy electron beam (typically 70 eV). This causes the molecule to ionize and fragment. The resulting positively charged ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion, generating a mass spectrum.

Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data for a compound like this compound is illustrated in the following diagram.

Caption: General workflow for spectroscopic data acquisition and analysis.

This guide serves as a foundational resource for professionals working with this compound. While direct experimental spectra were not available in the searched databases, the provided information on expected spectral characteristics and standardized experimental protocols offers a solid starting point for laboratory work and further investigation.

References

The Strategic Role of 1,3-Dimethyl-2-propoxybenzene as a Versatile Chemical Intermediate in Synthetic Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-propoxybenzene, also known as 2,6-dimethylphenyl propyl ether, is an aromatic ether that serves as a valuable chemical intermediate in a variety of synthetic applications. Its unique structural features, including a sterically hindered ether linkage and a substituted aromatic ring, make it a versatile building block for the synthesis of more complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound as a chemical intermediate, with a focus on experimental protocols and its potential in drug development and other fine chemical industries. The compound is noted for its use as a solvent due to its excellent solubility for non-polar and moderately polar compounds and as an ingredient in the fragrance industry.[1]

Physicochemical and Spectral Data

A summary of the key physicochemical and spectral properties of this compound is presented in Table 1. This data is essential for its identification, purification, and characterization in a laboratory setting.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | PubChem |

| Molecular Weight | 164.24 g/mol | PubChem[2][3] |

| CAS Number | 61144-80-7 | PubChem[3] |

| Appearance | Colorless to yellowish liquid | ECHEMI[1] |

| Odor | Characteristic aromatic odor | ECHEMI[1] |

| XLogP3 | 3.9 | PubChem[2][3] |

| Hydrogen Bond Acceptor Count | 1 | ECHEMI[1] |

| Rotatable Bond Count | 3 | ECHEMI[1] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[2][3] |

| Complexity | 112 | PubChem[2] |

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Williamson ether synthesis. This well-established reaction involves the O-alkylation of a phenol (B47542) with an alkyl halide in the presence of a base. In this case, 2,6-dimethylphenol (B121312) is deprotonated to form the corresponding phenoxide, which then acts as a nucleophile to displace a halide from a propyl halide, such as 1-bromopropane (B46711) or 1-iodopropane.

The general reaction scheme is as follows:

Caption: General scheme for the Williamson ether synthesis of this compound.

Experimental Protocol: O-propylation of 2,6-Dimethylphenol

The following is a representative experimental protocol for the synthesis of this compound based on the principles of the Williamson ether synthesis.

Materials:

-

2,6-Dimethylphenol

-

1-Bromopropane

-

Sodium hydroxide (B78521) (NaOH) or Sodium hydride (NaH)

-

Ethanol (anhydrous, if using NaOH) or Dimethylformamide (DMF, anhydrous, if using NaH)

-

Diethyl ether or Dichloromethane (B109758) (for extraction)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Deprotonation of 2,6-Dimethylphenol:

-

Using Sodium Hydroxide in Ethanol: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,6-dimethylphenol (1.0 eq) in anhydrous ethanol. Add powdered sodium hydroxide (1.1 eq) to the solution and stir the mixture at room temperature for 30 minutes to form the sodium 2,6-dimethylphenoxide.

-

Using Sodium Hydride in DMF: To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon), add a solution of 2,6-dimethylphenol (1.0 eq) in anhydrous DMF dropwise at 0 °C. Allow the mixture to warm to room temperature and stir until the evolution of hydrogen gas ceases (typically 30-60 minutes).

-

-

Alkylation:

-

To the freshly prepared solution of the 2,6-dimethylphenoxide, add 1-bromopropane (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux (for ethanol) or maintain at a moderately elevated temperature (e.g., 50-70 °C for DMF) and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

-

-

Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

If ethanol was used as the solvent, remove it under reduced pressure. If DMF was used, pour the reaction mixture into a separatory funnel containing water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane (3 x 50 mL).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

The crude this compound can be purified by vacuum distillation or column chromatography on silica (B1680970) gel to yield the pure product.

-

Quantitative Data:

This compound as a Chemical Intermediate

The utility of this compound as a chemical intermediate stems from the reactivity of its aromatic ring and the stability of the propoxy group. The benzene (B151609) ring can undergo various electrophilic aromatic substitution reactions, such as nitration, halogenation, and Friedel-Crafts reactions. The positions of these substitutions will be directed by the activating and ortho-, para-directing propoxy group and the two methyl groups. The steric hindrance provided by the two methyl groups ortho to the ether linkage can also influence the regioselectivity of these reactions, potentially leading to the formation of specific isomers.

While its application in the synthesis of commercial drugs is not widely documented in publicly available literature, its structural motif is present in some bioactive molecules. The 2,6-dimethylphenoxy group is a key component in certain classes of herbicides and pesticides. Furthermore, the introduction of a propoxy chain can modulate the lipophilicity of a molecule, which is a critical parameter in drug design for controlling absorption, distribution, metabolism, and excretion (ADME) properties.

Potential Synthetic Transformations

Below is a diagram illustrating potential synthetic transformations of this compound, highlighting its role as a versatile intermediate.

Caption: Potential synthetic pathways utilizing this compound as an intermediate.

This workflow illustrates how this compound can be functionalized through common aromatic substitution reactions. The resulting products, such as the nitro, halo, and acyl derivatives, can then serve as precursors for a wide range of more complex molecules. For instance, the nitro derivative can be reduced to an amine, which is a key functional group in many pharmaceuticals for the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. Halogenated derivatives are valuable substrates for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Conclusion

This compound is a readily accessible and synthetically versatile chemical intermediate. Its preparation via the Williamson ether synthesis from 2,6-dimethylphenol is a straightforward and high-yielding process. While specific examples of its use in the synthesis of commercial drugs are not extensively reported in the open literature, its structural features and the potential for further functionalization of its aromatic ring make it a valuable building block for the discovery and development of new bioactive molecules in the pharmaceutical, agrochemical, and specialty chemical sectors. The detailed experimental guidance and an understanding of its potential synthetic transformations provided in this guide will be of significant value to researchers and scientists working in the field of organic synthesis.

References

Solubility of 1,3-Dimethyl-2-propoxybenzene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 1,3-Dimethyl-2-propoxybenzene. Due to the limited availability of specific experimental data in public literature, this document focuses on the predicted solubility based on the compound's chemical structure and functional groups. Furthermore, it offers detailed experimental protocols for researchers to determine the precise solubility of this compound in various organic solvents. This guide is intended to be a valuable resource for scientists and professionals working with this compound in research, development, and formulation.

Introduction to this compound

This compound is an aromatic ether. Its molecular structure consists of a benzene (B151609) ring substituted with two methyl groups at positions 1 and 3, and a propoxy group at position 2.[1] This structure, featuring a polar ether group and a nonpolar aromatic ring and alkyl chain, dictates its solubility behavior. The ether's oxygen atom can act as a hydrogen bond acceptor, allowing for some interaction with polar solvents.[2][3] However, the dominant hydrocarbon portion of the molecule suggests a greater affinity for nonpolar or moderately polar organic solvents.[1][2][3] Understanding its solubility is crucial for applications in organic synthesis, where it may be used as a solvent, or in the fragrance industry.[1]

Compound Properties:

-

Molecular Formula: C₁₁H₁₆O[4]

-

Molecular Weight: 164.24 g/mol [4]

-

Appearance: Typically a colorless to yellowish liquid[1]

Predicted Solubility Profile

The following table summarizes the predicted solubility based on solvent polarity.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Nonpolar | Hexane, Cyclohexane, Toluene (B28343) | High | The nonpolar hydrocarbon structure of the solute will interact favorably with nonpolar solvents via van der Waals forces. The aromatic ring of toluene can also interact with the benzene ring of the solute. |

| Polar Aprotic | Acetone (B3395972), Tetrahydrofuran (THF), Ethyl Acetate, Dichloromethane (DCM) | High to Moderate | These solvents can interact with the ether oxygen and can solvate the hydrocarbon portions of the molecule effectively. Ethers are generally soluble in solvents like acetone and benzene.[2][6] |

| Polar Protic | Ethanol, Methanol | Moderate to Low | These solvents can act as hydrogen bond donors to the ether oxygen. However, the large nonpolar part of the molecule may limit solubility. The solubility of ethers in water and alcohols decreases as the number of carbon atoms in the ether molecule increases.[2] |

| Highly Polar | Water, Dimethyl Sulfoxide (DMSO) | Very Low | The molecule is predominantly nonpolar and lacks the ability to donate hydrogen bonds, making it poorly soluble in highly polar, hydrogen-bonding solvents like water. Aromatic ethers generally have very low water solubility.[3] While DMSO is a powerful solvent, the compound's lipophilic nature may still limit miscibility. |

Experimental Protocol for Solubility Determination

To obtain quantitative solubility data, a standardized experimental method is required. The isothermal shake-flask method is a reliable and commonly used technique for determining the thermodynamic solubility of a compound in a given solvent.[7][8][9]

Principle

An excess amount of the solute (this compound) is mixed with a known volume of the solvent. The mixture is agitated at a constant temperature for a sufficient period to allow it to reach equilibrium, creating a saturated solution. The concentration of the solute in the clear, saturated supernatant is then measured, which represents the solubility.[9][10]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Glass vials with screw caps (B75204) or flasks with stoppers

-

Thermostatic shaker or incubator with agitation capabilities

-

Centrifuge or filtration apparatus (e.g., syringe filters compatible with the solvent)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC, GC)

Methodology

-

Preparation: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed vial or flask. The presence of undissolved solid or a separate liquid phase is crucial to ensure saturation.[8][10]

-

Equilibration: Place the sealed vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the mixtures for a predetermined period (e.g., 24 to 48 hours) to ensure equilibrium is reached.[7][9][10] Preliminary studies may be needed to determine the optimal equilibration time.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved material to settle.[11] To separate the saturated solution from the excess solute, either centrifuge the vials at high speed or filter the supernatant through a chemically inert filter (e.g., a 0.45 µm PTFE syringe filter).[7][12] This step must be performed carefully to avoid temperature changes or solvent evaporation.

-

Quantification:

-

Accurately dilute a known volume of the clear supernatant with the appropriate solvent.

-

Analyze the diluted solution using a pre-calibrated analytical method (e.g., UV-Vis, HPLC, or GC) to determine the concentration of this compound.[7][10]

-

A calibration curve should be prepared using standard solutions of known concentrations.

-

-

Calculation: Calculate the original concentration of the saturated solution, which represents the solubility of the compound in that solvent at the specified temperature. The results are typically expressed in units of g/L, mg/mL, or mol/L.

Data Presentation Template

The following table template can be used to record and present the experimentally determined solubility data for this compound.

| Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Method of Analysis |

| Hexane | 25 | GC | ||

| Toluene | 25 | GC | ||

| Dichloromethane | 25 | GC/HPLC | ||

| Acetone | 25 | GC/HPLC | ||

| Ethyl Acetate | 25 | GC/HPLC | ||

| Ethanol | 25 | HPLC | ||

| Methanol | 25 | HPLC | ||

| Water | 25 | HPLC |

Visualizations

Factors Influencing Solubility

The solubility of this compound is a result of the interplay between its molecular structure and the properties of the solvent. This relationship is governed by intermolecular forces.

Caption: Key solute and solvent properties governing solubility.

Experimental Workflow

The diagram below outlines the sequential steps of the Shake-Flask method for determining solubility.

Caption: Workflow for the Shake-Flask solubility method.

References

- 1. echemi.com [echemi.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Phenol ether - Wikipedia [en.wikipedia.org]

- 4. This compound | C11H16O | CID 579040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. enamine.net [enamine.net]

- 8. downloads.regulations.gov [downloads.regulations.gov]

- 9. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 10. bioassaysys.com [bioassaysys.com]

- 11. benchchem.com [benchchem.com]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

A Theoretical Investigation of 1,3-Dimethyl-2-propoxybenzene and its Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Dimethyl-2-propoxybenzene is an aromatic ether.[1] Aromatic ethers are a class of organic compounds with significant applications in various fields, including their use as solvents in organic synthesis and as fragrance components.[1] Understanding the physicochemical properties of these molecules at a quantum mechanical level is crucial for predicting their behavior, reactivity, and potential applications in areas such as drug design and materials science.

Theoretical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic and structural properties of molecules.[2] This guide outlines the computational approaches that can be employed to characterize this compound and presents available computed data for the target molecule alongside theoretical data for related substituted benzenes.

Computed Properties of this compound

While comprehensive theoretical studies are lacking, some fundamental molecular properties of this compound have been computed and are available in public databases. These properties offer a basic overview of the molecule's characteristics.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | PubChem[3] |

| Molecular Weight | 164.24 g/mol | PubChem[3] |

| Exact Mass | 164.120115130 Da | PubChem[3] |

| XLogP3 | 3.9 | PubChem[3] |

| Topological Polar Surface Area | 9.2 Ų | PubChem[3] |

| Complexity | 112 | PubChem[3] |

| Number of Rotatable Bonds | 3 | ECHEMI[1] |

| Hydrogen Bond Acceptor Count | 1 | ECHEMI[1] |

Theoretical Calculation Methodology: A Protocol for Substituted Benzenes

The following section details a representative computational methodology for investigating the properties of this compound, based on established protocols for similar aromatic compounds like substituted benzenes and anisoles.[2][4][5]

Geometry Optimization

The initial step in any theoretical investigation is to determine the most stable three-dimensional conformation of the molecule. This is achieved through geometry optimization.

-

Software: Gaussian, Q-Chem, or other quantum chemistry packages.

-

Method: Density Functional Theory (DFT) is a widely used and reliable method.[2] The B3LYP functional is a common choice that provides a good balance between accuracy and computational cost for organic molecules.[2][6]

-

Basis Set: A basis set like 6-31G(d,p) or 6-311++G(d,p) is typically employed to provide a good description of the electronic structure.[2][5] The choice of basis set can influence the accuracy of the calculations.

-

Procedure:

-

Construct the initial 3D structure of this compound using a molecular builder.

-

Perform a geometry optimization calculation to find the minimum energy structure.

-

Confirm that the optimized structure corresponds to a true minimum on the potential energy surface by performing a vibrational frequency calculation. The absence of imaginary frequencies indicates a stable structure.

-

Vibrational Analysis

Vibrational frequency calculations not only confirm the stability of the optimized geometry but also provide theoretical infrared (IR) and Raman spectra.

-

Procedure:

-

Using the optimized geometry, perform a frequency calculation at the same level of theory (e.g., B3LYP/6-31G(d,p)).

-

The output will contain the vibrational frequencies and their corresponding IR and Raman intensities.

-

The calculated frequencies are often systematically higher than experimental values. Therefore, it is common practice to scale the computed frequencies by an empirical scaling factor to improve agreement with experimental data.

-

Electronic Properties

DFT calculations can provide a wealth of information about the electronic structure of a molecule.

-

Key Properties:

-

HOMO-LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are important for understanding the molecule's reactivity and electronic transitions. The HOMO-LUMO energy gap is an indicator of molecular stability.[2]

-

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

-

Dipole Moment and Polarizability: These properties describe the molecule's response to an external electric field.[2]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis can provide insights into charge delocalization and intramolecular interactions.

-

Visualization of Computational Workflow

The following diagrams illustrate the logical flow of a typical theoretical investigation of a molecule's properties.

Caption: A typical workflow for the theoretical calculation of molecular properties.

Logical Relationships in DFT Calculations

The selection of the functional and basis set in DFT calculations is a critical decision that impacts the accuracy and computational cost of the study.

Caption: The relationship between DFT components and calculation outcomes.

Conclusion

While specific theoretical studies on this compound are currently limited, this guide provides a comprehensive framework for its computational investigation. By employing the outlined DFT methodologies, researchers can obtain valuable insights into the structural, vibrational, and electronic properties of this molecule. The data and protocols presented for analogous compounds serve as a robust starting point for future research, which will be essential for unlocking the full potential of this compound in various scientific and industrial applications. It is recommended that future work focus on performing these detailed calculations for the title compound and validating them with experimental data.

References

- 1. echemi.com [echemi.com]

- 2. Density functional theory calculations on azobenzene derivatives: a comparative study of functional group effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C11H16O | CID 579040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. The use of chemical shift calculations in the conformational analysis of substituted benzenes - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. elixirpublishers.com [elixirpublishers.com]

- 6. Estimation of Excited-State Geometries of Benzene and Fluorobenzene through Vibronic Analyses of Absorption Spectra - PMC [pmc.ncbi.nlm.nih.gov]

1,3-Dimethyl-2-propoxybenzene: An In-depth Technical Guide

An Examination of a Sparsely Documented Aromatic Ether

Abstract

1,3-Dimethyl-2-propoxybenzene, a substituted aromatic ether, presents a case of limited scientific documentation despite its presence in chemical databases and commercial inventories. This technical guide synthesizes the currently available information regarding its discovery, history, synthesis, and physicochemical properties. While a definitive historical account of its first synthesis remains elusive, the compound is understood to be preparable via the Williamson ether synthesis, a cornerstone of classic organic chemistry. This guide provides a putative synthesis protocol based on this established method. Physicochemical data, including spectroscopic information, have been aggregated from various sources to offer a foundational understanding of the compound. Notably, there is a significant absence of published research on the biological activity, pharmacological properties, or any involvement in signaling pathways of this compound. This document thus serves not only as a summary of known facts but also as an indicator of the considerable knowledge gaps that exist for this particular chemical entity, highlighting potential avenues for future research.

Introduction

History and Discovery

A definitive historical account of the first synthesis and discovery of this compound could not be located in the searched scientific literature. The compound is not associated with a prominent discovery or a landmark study. It is likely that its synthesis was first achieved as part of broader investigations into the properties of aromatic ethers or as an analogue of more common compounds. The Williamson ether synthesis, developed in the mid-19th century, provides a classical and highly probable route for its preparation from readily available precursors.[2][3][4][5] The lack of a specific discovery narrative suggests that the compound may have been synthesized and cataloged without extensive further investigation of its properties.

Synthesis

The most plausible and widely applicable method for the synthesis of this compound is the Williamson ether synthesis.[2][3][4][5] This method involves the reaction of an alkoxide with a primary alkyl halide. In the case of this compound, the synthesis would proceed by the reaction of the sodium salt of 2,6-dimethylphenol (B121312) with a propyl halide (e.g., 1-bromopropane (B46711) or 1-iodopropane).[6]

Putative Experimental Protocol: Williamson Ether Synthesis

The following protocol is a generalized procedure based on the principles of the Williamson ether synthesis and has not been directly extracted from a specific publication on this compound due to the absence of such literature.

Materials:

-

2,6-Dimethylphenol

-

Sodium hydride (NaH) or another suitable base (e.g., sodium hydroxide, potassium carbonate)

-

1-Bromopropane or 1-Iodopropane

-

Anhydrous aprotic solvent (e.g., N,N-dimethylformamide (DMF) or acetonitrile)

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (B86663) or sodium sulfate

Procedure:

-

In a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dimethylphenol in the anhydrous aprotic solvent.

-

To this solution, carefully add a stoichiometric equivalent of a strong base (e.g., sodium hydride) portion-wise to form the sodium 2,6-dimethylphenoxide in situ. The reaction is typically exothermic and may involve the evolution of hydrogen gas if sodium hydride is used.

-

Once the formation of the alkoxide is complete, add a slight excess of the propyl halide (1-bromopropane or 1-iodopropane) to the reaction mixture.

-

Heat the reaction mixture to a moderate temperature (typically between 50-100 °C) and monitor the reaction progress by a suitable technique (e.g., thin-layer chromatography).[3]

-

Upon completion, cool the reaction mixture to room temperature and quench it by the slow addition of water.

-

Transfer the mixture to a separatory funnel and extract the aqueous phase with diethyl ether.

-

Combine the organic extracts and wash successively with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent in vacuo to yield the crude product.

-

Purify the crude this compound by vacuum distillation or column chromatography.

Physicochemical Properties

The physicochemical properties of this compound have been compiled from various chemical databases.

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₆O | [7] |

| Molecular Weight | 164.24 g/mol | [7] |

| CAS Number | 61144-80-7 | [7] |

| Appearance | Colorless to yellowish liquid | [1] |

| Odor | Characteristic aromatic odor | [1] |

| Exact Mass | 164.120115 g/mol | [7] |

| XLogP3 | 3.9 | [7] |

| Topological Polar Surface Area | 9.2 Ų | [7] |

| Hydrogen Bond Acceptor Count | 1 | [7] |

| Rotatable Bond Count | 3 | [7] |

Spectroscopic Data

While detailed spectral analyses from primary literature are unavailable, some spectroscopic data can be found in public databases.

-

Mass Spectrometry (GC-MS): The PubChem database lists GC-MS data for this compound, showing characteristic peaks at m/z values of 164 (molecular ion), 122, and 107.[7]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The PubChem database indicates the availability of a ¹³C NMR spectrum from SpectraBase.[7] A predicted ¹H NMR spectrum is also available on some platforms.[8] However, detailed, experimentally verified NMR data with peak assignments from a peer-reviewed publication could not be found.

Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature, including pharmacological and toxicological databases, yielded no specific information on the biological activity of this compound. There are no published studies investigating its efficacy, mechanism of action, or potential therapeutic applications. Consequently, there is no information regarding its interaction with any known signaling pathways. While studies on other alkoxybenzene derivatives have shown a range of biological activities, including antimicrobial and anticancer effects, no such data exists for this particular compound.[9][10][11][12][13][14][15][16]

Logical Relationships and Workflows

Given the lack of experimental data, a logical workflow for the synthesis and potential future investigation of this compound can be proposed.

Conclusion

This compound remains a chemical entity with a notable lack of in-depth scientific characterization in publicly accessible literature. While its synthesis can be confidently predicted to follow the well-established Williamson ether synthesis pathway, and basic physicochemical and spectroscopic data are available, there is a significant void in our understanding of its history, discovery, and, most importantly, its biological properties. This guide has collated the available information to provide a foundational understanding of the compound. The absence of research into its pharmacological effects presents an open field for future investigation, should a particular application or biological activity be discovered. For researchers, scientists, and drug development professionals, this compound currently stands as a blank slate, with its potential yet to be explored.

References

- 1. echemi.com [echemi.com]

- 2. gold-chemistry.org [gold-chemistry.org]

- 3. learncbse.in [learncbse.in]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 6. lookchem.com [lookchem.com]

- 7. This compound | C11H16O | CID 579040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. WebMO Job Summary - 124623 [www2.chem.wisc.edu]

- 9. benchchem.com [benchchem.com]

- 10. Design, synthesis and biological evaluation of N-(4-alkoxy-3-(1H-tetrazol-1-yl)phenyl) heterocyclic aromatic amide derivatives as xanthine oxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of trans 6-methoxy-1,1-dimethyl-2-phenyl-3-aryl-2,3-dihydro-1H-inden-4-yloxyalkylamine derivatives against drug susceptible, non-replicating M. tuberculosis H37Rv and clinical multidrug resistant strains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Semisynthesis and Cytotoxic Evaluation of an Ether Analogue Library Based on a Polyhalogenated Diphenyl Ether Scaffold Isolated from a Lamellodysidea Sponge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis and biological evaluation of alkoxycoumarins as novel nematicidal constituents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. labinsights.nl [labinsights.nl]

Methodological & Application

Application Notes and Protocols: Synthesis of 1,3-Dimethyl-2-propoxybenzene via Williamson Ether Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 1,3-Dimethyl-2-propoxybenzene, an aromatic ether with applications in organic synthesis and as a potential intermediate in the development of novel chemical entities. The synthesis is achieved through the Williamson ether synthesis, a robust and well-established method for the preparation of ethers. This protocol details the reaction of 2,6-dimethylphenol (B121312) with a suitable propyl halide in the presence of a base. The methodology is presented with a focus on procedural details, safety considerations, and purification techniques to ensure a high-purity final product.

Introduction

The Williamson ether synthesis is a cornerstone of organic chemistry, providing a reliable method for the formation of an ether linkage from an alkoxide and an alkyl halide.[1] The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where the alkoxide ion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.[2] For the synthesis of unsymmetrical ethers, such as this compound, careful selection of reactants is crucial. To favor the desired SN2 pathway and avoid competing elimination reactions, a primary alkyl halide is the preferred electrophile.[3] In this protocol, 2,6-dimethylphenol is deprotonated to form the corresponding phenoxide, which then reacts with a propyl halide to yield the target ether.

Experimental Protocol

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Molar Ratio | Suggested Amount |

| 2,6-Dimethylphenol | 122.16 | 1.0 | 1.22 g (10 mmol) |

| Sodium Hydroxide (B78521) | 40.00 | 1.2 | 0.48 g (12 mmol) |

| 1-Bromopropane (B46711) | 123.00 | 1.1 | 1.35 g (1.1 mL, 11 mmol) |

| Acetone (B3395972) | 58.08 | - | ~50 mL |

| Diethyl Ether | 74.12 | - | As needed for extraction |

| 1 M Hydrochloric Acid | 36.46 | - | As needed for neutralization |

| Saturated Sodium Bicarbonate Solution | 84.01 | - | As needed for washing |

| Brine | - | - | As needed for washing |

| Anhydrous Magnesium Sulfate | 120.37 | - | As needed for drying |

Procedure

1. Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dimethylphenol (1.22 g, 10 mmol) and acetone (~40 mL).

-

Stir the mixture at room temperature until the 2,6-dimethylphenol is completely dissolved.

2. Formation of the Phenoxide:

-

Add sodium hydroxide pellets (0.48 g, 12 mmol) to the solution.

-

Heat the mixture to a gentle reflux (approximately 56 °C) and maintain for 30 minutes to ensure the complete formation of the sodium 2,6-dimethylphenoxide. The solution may become cloudy.

3. Alkylation:

-

To the refluxing mixture, add 1-bromopropane (1.1 mL, 11 mmol) dropwise via a dropping funnel over a period of 15 minutes.

-

Continue to reflux the reaction mixture for 3-5 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A typical Williamson ether synthesis is conducted at 50-100°C and is often complete within 1-8 hours.[1][4]

4. Work-up:

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the acetone using a rotary evaporator.

-

To the resulting residue, add diethyl ether (~50 mL) and deionized water (~30 mL).

-

Transfer the mixture to a separatory funnel and shake vigorously. Allow the layers to separate.

-

Separate the aqueous layer and extract it with diethyl ether (2 x 25 mL).

-

Combine all the organic layers.

5. Purification:

-

Wash the combined organic layer sequentially with 1 M hydrochloric acid (2 x 20 mL) to remove any unreacted sodium hydroxide, followed by saturated sodium bicarbonate solution (2 x 20 mL) to neutralize any remaining acid, and finally with brine (1 x 20 mL).

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound.

-

The crude product can be further purified by vacuum distillation or column chromatography on silica (B1680970) gel if necessary.

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of this compound.

Expected Results

The Williamson ether synthesis is a generally efficient reaction, with typical laboratory yields ranging from 50% to 95%.[4] The yield of this compound will depend on the reaction conditions and the efficiency of the purification process. The final product should be a colorless to pale yellow liquid. Characterization can be performed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure and purity.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Sodium hydroxide is corrosive and should be handled with care.

-

1-Bromopropane is a flammable liquid and an irritant. Avoid inhalation and contact with skin.

-

Acetone and diethyl ether are highly flammable solvents. Ensure there are no open flames or ignition sources in the vicinity.

-

Handle all chemicals in accordance with their respective Safety Data Sheets (SDS).

References

Application Notes and Protocols for 1,3-Dimethyl-2-propoxybenzene as a High-Boiling Point Solvent

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 1,3-Dimethyl-2-propoxybenzene (also known as 2,6-dimethylphenyl propyl ether) as a high-boiling point, non-polar to moderately polar solvent for use in organic synthesis and drug development. Due to limited available experimental data, some properties are estimated based on isomeric and related compounds.

Overview and Physicochemical Properties

This compound is an aromatic ether that can serve as a high-boiling point solvent suitable for chemical reactions requiring elevated temperatures. Its chemical structure consists of a benzene (B151609) ring substituted with two methyl groups and a propoxy group.[1] This structure imparts good solubility for a range of non-polar and moderately polar organic compounds.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₆O | [2] |

| Molecular Weight | 164.24 g/mol | [2] |

| Appearance | Colorless to yellowish liquid | [1] |

| Boiling Point (°C) | Estimated: 185-195 | Based on isomer data |

| Density (g/mL) | Estimated: ~0.95 | Based on related compounds |

| Solubility | Soluble in common organic solvents. Described as suitable for dissolving non-polar and moderately polar compounds.[1] | General observation |

Applications in Organic Synthesis

The high boiling point of this compound makes it an excellent solvent for reactions that require significant thermal energy to proceed at a reasonable rate. Such reactions are common in the synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs).

Potential Applications Include:

-

Cross-Coupling Reactions: Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings often require high temperatures to facilitate catalyst turnover and reaction kinetics.

-

Nucleophilic Aromatic Substitution (SNA_r): Reactions involving the displacement of leaving groups from aromatic rings can be sluggish and benefit from a high-boiling point solvent.

-

Rearrangement Reactions: Certain molecular rearrangements require thermal activation.

-

Formation of Heterocycles: The synthesis of various heterocyclic systems can be achieved at elevated temperatures.

Advantages:

-

High Reaction Temperatures: Allows for reactions to be conducted at temperatures exceeding those achievable with more common solvents like toluene (B28343) or xylene.

-

Inertness: As an ether, it is generally unreactive under many reaction conditions.

-

Solubilizing Power: Its aromatic nature and ether functionality provide good solubility for a range of organic substrates and reagents.

Considerations:

-

Product Isolation: The high boiling point can complicate product isolation via distillation. Alternative workup procedures such as extraction, precipitation, or chromatography are often necessary.

-

Solvent Removal: Removal of the solvent from the final product can be challenging and may require high vacuum distillation or lyophilization.

-

Thermal Stability: While generally stable, the potential for decomposition at very high temperatures over extended periods should be considered.

Experimental Protocols

General Protocol for a High-Temperature Cross-Coupling Reaction (Suzuki-Miyaura Coupling Example)

This protocol provides a general workflow for a Suzuki-Miyaura coupling reaction using this compound as the solvent.

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Methodology:

-

Reaction Setup:

-

To a dry reaction flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

-

Add a sufficient volume of this compound to achieve a practical concentration (e.g., 0.1-0.5 M).

-

Purge the flask with an inert gas (e.g., nitrogen or argon) for 10-15 minutes.

-

-

Reaction:

-

Heat the reaction mixture to the desired temperature (typically 150-180 °C) with vigorous stirring.

-

Monitor the progress of the reaction by an appropriate analytical technique (e.g., TLC, GC-MS, or LC-MS).

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding water or a suitable aqueous solution.

-

Extract the product with an immiscible organic solvent (e.g., ethyl acetate, 3 x volume of the reaction solvent).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure. Note: Due to the high boiling point of this compound, a high-vacuum pump may be required for its removal.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system.

-

Synthesis of this compound (Williamson Ether Synthesis)

This protocol describes a general method for the synthesis of this compound from 2,6-dimethylphenol (B121312) and a propyl halide.

Caption: Synthesis of this compound.

Methodology:

-

Reactant Preparation:

-

In a flame-dried, three-necked flask equipped with a dropping funnel, reflux condenser, and a nitrogen inlet, place 2,6-dimethylphenol (1.0 equiv) and a suitable base (e.g., sodium hydride (1.1 equiv) or potassium carbonate (2.0 equiv)).

-

Add a suitable anhydrous solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

-

-

Alkylation:

-

Stir the mixture at room temperature for 30 minutes (if using NaH) or heat to reflux (if using K₂CO₃).

-

Add 1-bromopropane or 1-iodopropane (1.1 equiv) dropwise via the dropping funnel.

-

Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.

-

-

Workup and Purification:

-

Cool the reaction to room temperature and carefully quench with water.

-

Extract the product with diethyl ether or ethyl acetate.

-

Wash the organic layer with a dilute aqueous base (e.g., 1M NaOH) to remove any unreacted phenol, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain this compound.

-

Safety and Handling

-

General Precautions: Handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Inhalation: Avoid inhaling vapors.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Fire Hazards: The flammability of this compound is not well-documented, but as an organic ether, it should be considered flammable. Keep away from open flames, sparks, and heat sources.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Comparison with Other High-Boiling Point Solvents

Table 2: Comparison of High-Boiling Point Solvents

| Solvent | Boiling Point (°C) | Polarity | Notes |

| This compound | Est. 185-195 | Low to Moderate | Good for non-polar to moderately polar reactants. |

| Diphenyl ether | 259 | Low | Very high boiling point, can be difficult to remove. |

| N-Methyl-2-pyrrolidone (NMP) | 202 | High (Polar Aprotic) | Good for a wide range of reactions, but has reproductive toxicity concerns. |

| Dimethylformamide (DMF) | 153 | High (Polar Aprotic) | Versatile solvent, but also has toxicity concerns. |

| Dimethyl sulfoxide (B87167) (DMSO) | 189 | High (Polar Aprotic) | High polarity, can be difficult to remove from products. |

| Toluene | 111 | Low | Common, but lower boiling point limits reaction temperature. |

| Xylenes (isomers) | 138-144 | Low | Higher boiling than toluene, but still limited temperature range. |

Conclusion

This compound presents itself as a potentially useful high-boiling point solvent for specialized applications in organic synthesis where elevated temperatures are necessary and a non-polar to moderately polar environment is desired. While the lack of extensive physical and safety data necessitates careful handling and preliminary small-scale trials, its structural similarity to other well-established high-boiling point aromatic ethers suggests it could be a viable alternative in certain synthetic contexts, particularly when seeking to avoid the toxicity profiles of solvents like NMP and DMF. Further research into its physical properties and reaction compatibility is warranted to fully establish its utility in the fields of chemical research and drug development.

References

Application Note: Quantification of 1,3-Dimethyl-2-propoxybenzene using Gas Chromatography-Mass Spectrometry (GC-MS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note outlines a detailed protocol for the quantitative analysis of 1,3-Dimethyl-2-propoxybenzene, a key aromatic compound. Given the absence of a standardized public method, this document presents a robust and scientifically grounded Gas Chromatography-Mass Spectrometry (GC-MS) method. This protocol is based on established principles for the analysis of similar volatile and semi-volatile organic compounds. The described methodology is intended to serve as a comprehensive starting point for researchers and professionals in drug development and chemical analysis, enabling accurate and precise quantification. All presented quantitative data are representative and should be validated in-house.

Introduction

This compound is an aromatic ether that may be of interest as an intermediate in organic synthesis, a fragrance component, or a potential impurity in pharmaceutical products. Accurate and reliable quantification is crucial for quality control, safety assessment, and regulatory compliance. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for this purpose due to its high resolution, sensitivity, and specificity, allowing for the effective separation and identification of the analyte from complex matrices.

Experimental

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 8890 GC System or equivalent

-

Mass Spectrometer: Agilent 5977B GC/MSD or equivalent

-

GC Column: Agilent J&W DB-624, 30 m x 0.25 mm ID, 1.4 µm film thickness, or equivalent 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase.

-

Injector: Split/Splitless inlet

-

Autosampler: Agilent 7693A or equivalent

-

Vials: 2 mL amber glass vials with PTFE/silicone septa

-

Syringe: 10 µL SGE gas-tight syringe or equivalent

-

Carrier Gas: Helium (99.999% purity)

-

Solvents: Dichloromethane (B109758) (DCM), Methanol (MeOH), HPLC grade or higher

Standard and Sample Preparation

Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with methanol.

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the stock solution with dichloromethane to achieve concentrations ranging from 0.1 µg/mL to 10 µg/mL. These will be used to construct the calibration curve.